molecular formula C19H26O B12655904 2-Naphthalenol, nonyl- CAS No. 31215-06-2

2-Naphthalenol, nonyl-

Cat. No.: B12655904
CAS No.: 31215-06-2
M. Wt: 270.4 g/mol
InChI Key: KHISELCSURTBSM-UHFFFAOYSA-N
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Description

2-Naphthalenol, nonyl- is an organic compound that belongs to the class of naphthols. It is a derivative of 2-naphthol, where a nonyl group is attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, nonyl- typically involves the alkylation of 2-naphthol with nonyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is usually performed in an organic solvent such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

In industrial settings, the production of 2-Naphthalenol, nonyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, nonyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Nitro and sulfonic acid derivatives

Scientific Research Applications

2-Naphthalenol, nonyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, nonyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: The parent compound, which lacks the nonyl group.

    1-Naphthol: An isomer with the hydroxyl group at a different position.

    Phenol: A simpler aromatic compound with a hydroxyl group.

Uniqueness

2-Naphthalenol, nonyl- is unique due to the presence of the nonyl group, which imparts different physical and chemical properties compared to its parent compound and other similar compounds. This makes it suitable for specific applications where these unique properties are advantageous.

Properties

CAS No.

31215-06-2

Molecular Formula

C19H26O

Molecular Weight

270.4 g/mol

IUPAC Name

4-nonylnaphthalen-2-ol

InChI

InChI=1S/C19H26O/c1-2-3-4-5-6-7-8-11-16-14-18(20)15-17-12-9-10-13-19(16)17/h9-10,12-15,20H,2-8,11H2,1H3

InChI Key

KHISELCSURTBSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=CC2=CC=CC=C21)O

Origin of Product

United States

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